molecular formula C22H27N5O4S B2637256 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899992-92-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2637256
CAS RN: 899992-92-8
M. Wt: 457.55
InChI Key: QBBFYQCCXHTJJK-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H27N5O4S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound has been explored for its potential in synthesizing novel heterocyclic compounds with various biological activities. A study by Abu-Hashem et al. (2020) described the synthesis of novel compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate with significant inhibitory activity on COX-2, showcasing analgesic and anti-inflammatory activities Abu-Hashem et al., 2020. Similarly, Kumari et al. (2017) synthesized novel derivatives that exhibited substantial antibacterial activity against both Gram-negative and Gram-positive bacteria Kumari et al., 2017.

Antimicrobial and Antiviral Applications

The compound and its derivatives have been investigated for their antimicrobial properties. Bondock et al. (2008) synthesized new heterocycles incorporating the compound as an intermediate, which showed promising antimicrobial activities Bondock et al., 2008. Furthermore, Khalil et al. (2010) focused on the synthesis of new N-substituted imide derivatives using dibenzobarrelene as a starting compound, and these compounds were characterized for their antimicrobial activity Khalil et al., 2010.

Anticancer Research

Al-Sanea et al. (2020) investigated certain derivatives of the compound for their anticancer activity, with one derivative showing appreciable cancer cell growth inhibition against a variety of cancer cell lines Al-Sanea et al., 2020. Additionally, Troxler and Weber (1974) demonstrated the versatility of the compound in synthesizing pyrimido[1,2‐a]benzimidazoles and their conversion into imidazo[1,2‐a]benzimidazoles, highlighting potential applications in medicinal chemistry Troxler & Weber, 1974.

Enzyme Inhibition and In Silico Studies

Abbasi et al. (2019) synthesized new sulfonamides to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, revealing substantial activity against these enzymes. The study also included in silico molecular docking results, aligning with the in vitro enzyme inhibition data Abbasi et al., 2019.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4S/c1-25-7-9-26(10-8-25)27-17-4-2-3-16(17)21(24-22(27)29)32-14-20(28)23-15-5-6-18-19(13-15)31-12-11-30-18/h5-6,13H,2-4,7-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBFYQCCXHTJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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